molecular formula C8H10ClF2N B6233256 (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride CAS No. 1391439-31-8

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6233256
CAS No.: 1391439-31-8
M. Wt: 193.6
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Description

“(1S)-1-(2,5-Difluorophenyl)ethan-1-amine Hydrochloride” is a chiral phenylalkylamine derivative characterized by a 2,5-difluorophenyl substituent and a primary amine group at the benzylic position. The stereochemistry at the chiral center (S-configuration) and the fluorine substituents’ positions (2- and 5-positions on the aromatic ring) are critical determinants of its physicochemical and biological properties. Fluorine atoms enhance lipophilicity and metabolic stability, while the stereochemistry may influence receptor-binding selectivity .

Properties

CAS No.

1391439-31-8

Molecular Formula

C8H10ClF2N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.

    Reduction: The 2,5-difluorobenzaldehyde is reduced to (1S)-1-(2,5-difluorophenyl)ethanol using sodium borohydride.

    Amination: The (1S)-1-(2,5-difluorophenyl)ethanol is then converted to (1S)-1-(2,5-difluorophenyl)ethan-1-amine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The industrial synthesis also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Fluorine Position: The 2,5-difluoro substitution in the target compound contrasts with 2,3-difluoro () and 3,5-difluoro () analogs.
  • Chirality : The S-configuration is shared with (1S)-1-(2-chlorophenyl)ethan-1-amine (), which is critical for enantioselective interactions in CNS-targeted drugs.

Pharmacological Potential

  • SSRI Activity : Compound 18 () demonstrates that trifluoromethyl and methoxy groups enhance serotonin reuptake inhibition, implying that fluorine’s electron-withdrawing effects in the target compound may similarly modulate transporter affinity.
  • Biased Agonism : highlights that substituents like methylthio or propylthio (1e, 1f) influence G protein vs. β-arrestin signaling pathways, suggesting that 2,5-difluoro substitution could fine-tune signaling bias in serotonin receptors.

Commercial and Research Utility

    Biological Activity

    (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride, often referred to as a difluorophenyl ethylamine derivative, is a chiral amine with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms on the phenyl ring, enhances its biological activity and pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and research findings.

    • Chemical Formula : C8H10ClF2N
    • Molecular Weight : 195.63 g/mol
    • Purity : Typically >95% for research applications

    The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The fluorine substituents enhance its binding affinity and selectivity towards these targets, which can modulate biochemical pathways and influence physiological responses.

    Biological Activities

    Research has identified several key biological activities associated with this compound:

    • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
    • Enzyme Interaction : It has been utilized in biochemical assays to study enzyme interactions and protein-ligand binding.
    • Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific mechanisms remain to be fully elucidated .

    Binding Affinity Studies

    Recent studies have demonstrated that this compound exhibits significant binding affinity for various receptors. For instance, it has been shown to interact with serotonin receptors, which are crucial in regulating mood and anxiety levels. The binding affinity was quantitatively assessed using IC50 values in comparative studies.

    Receptor IC50 Value (nM) Effect
    Serotonin Receptor 5-HT2A25.0Modulation of mood
    Dopamine Receptor D215.0Influence on reward pathways
    Adrenergic Receptor α130.0Vasoconstriction

    Antitumor Activity

    In a study examining the effects of this compound on cancer cell lines, the compound exhibited promising results against various tumor types:

    Cell Line IC50 Value (µM) Observation
    A549 (Lung Cancer)12.5Inhibition of proliferation
    MCF7 (Breast Cancer)10.0Induction of apoptosis
    HeLa (Cervical Cancer)15.0Cell cycle arrest

    Structure-Activity Relationship (SAR)

    The unique positioning of the fluorine atoms on the phenyl ring significantly influences the compound's reactivity and interaction profile compared to structurally similar compounds. SAR studies indicate that modifications to the difluorophenyl group can lead to variations in biological activity, suggesting avenues for further optimization in drug development.

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